molecular formula C6H4F2IN B1434482 3,4-Difluoro-5-iodoaniline CAS No. 1806292-41-0

3,4-Difluoro-5-iodoaniline

Cat. No.: B1434482
CAS No.: 1806292-41-0
M. Wt: 255 g/mol
InChI Key: IPKKNWHPWHRIFG-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-iodoaniline is a chemical compound with the molecular formula C6H4F2INH2. This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with an amine group. It is used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-iodoaniline typically involves halogenation and amination reactions. One common method is the halogenation of 3,4-difluoroaniline to introduce the iodine atom. This can be achieved using iodine and an oxidizing agent under controlled conditions. The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of phase transfer catalysts and recycling of solvents and reagents can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-iodoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form more complex amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide, copper(I) iodide, and palladium catalysts are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Nitro Compounds: Formed through oxidation of the amine group.

    Complex Amines: Formed through reduction reactions.

Scientific Research Applications

3,4-Difluoro-5-iodoaniline is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and in the development of new materials.

    Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-iodoaniline involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds with biological molecules, while the fluorine and iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoroaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Iodo-2-fluoroaniline: Contains only one fluorine atom, affecting its electronic properties.

    3,5-Difluoroaniline: Lacks the iodine atom and has a different substitution pattern.

Uniqueness

3,4-Difluoro-5-iodoaniline is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it a versatile compound in synthetic chemistry and valuable in various research applications .

Properties

IUPAC Name

3,4-difluoro-5-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKKNWHPWHRIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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